(Z)-2-Hexenoic acid

概要

説明

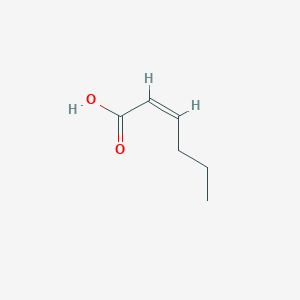

(Z)-2-Hexenoic acid is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the cis configuration (denoted by the (Z) prefix). This compound is known for its applications in various fields, including organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

(Z)-2-Hexenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of (Z)-2-hexenyl esters. Another method includes the oxidation of (Z)-2-hexenal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of sorbic acid. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

化学反応の分析

Types of Reactions

(Z)-2-Hexenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce this compound derivatives.

Reduction: Reduction reactions can convert it to hexanoic acid.

Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under acidic or basic conditions

Major Products

Oxidation: this compound derivatives.

Reduction: Hexanoic acid.

Substitution: Substituted hexenoic acids.

科学的研究の応用

Agricultural Applications

(Z)-2-Hexenoic acid has been identified as a potential agent in enhancing plant defense mechanisms. Research indicates that this compound can act as a priming agent, activating defensive responses in plants against various pathogens.

Case Studies

- Induced Resistance in Plants : A study demonstrated that the application of hexanoic acid (Hx) resulted in significant alterations in the metabolomic profiles of treated plants. Specifically, the compound was shown to enhance resistance against fungal infections such as Alternaria alternata and bacterial pathogens like Pseudomonas syringae by inducing callose deposition and accumulating phenolic compounds .

- Metabolomic Changes : The application of this compound led to the differential alteration of over 200 metabolites, suggesting its role in the mevalonic and linolenic pathways which are crucial for plant defense responses .

Food Industry Applications

In the food industry, this compound is recognized for its potential use as a flavoring agent due to its distinctive aroma profile. It contributes to the sensory attributes of various food products.

Flavor Profile

- The compound is noted for imparting a fruity aroma that can enhance the sensory experience of food products. Its presence can be particularly beneficial in products aimed at improving palatability .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studies related to lipid metabolism and microbial interactions.

Research Insights

- Microbial Interactions : Studies have shown that this compound can influence microbial communities in various environments, potentially affecting fermentation processes and microbial ecology .

- Metabolic Studies : The compound is utilized in metabolic studies to understand lipid biosynthesis pathways and their implications in health and disease contexts .

作用機序

The mechanism of action of (Z)-2-Hexenoic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic pathways. The double bond in the cis configuration plays a crucial role in its reactivity and interaction with biological molecules .

類似化合物との比較

Similar Compounds

Hexanoic acid: A saturated analog of (Z)-2-Hexenoic acid.

(E)-2-Hexenoic acid: The trans isomer of this compound.

Sorbic acid: A related unsaturated carboxylic acid .

Uniqueness

This compound is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, making it suitable for specific applications in synthesis and industrial processes .

生物活性

(Z)-2-Hexenoic acid, a monounsaturated fatty acid, is notable for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₂O₂

- Molecular Weight : 114.14 g/mol

- CAS Number : 13419-69-7

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It may modulate enzyme activity through reversible binding, influencing metabolic pathways.

- Viral Replication Inhibition : Research indicates that this compound can inhibit viral entry and replication, particularly against enteroviruses such as Coxsackievirus B and Enterovirus A71 .

- Plant Defense Activation : The compound can prime plant defense mechanisms, enhancing resistance to pathogens like Botrytis cinerea and Pseudomonas syringae by altering metabolic profiles and volatile emissions .

Antiviral Activity

A significant study highlighted the antiviral properties of this compound against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71). The findings include:

- EC50 Values :

- CVB3: 2.9 μM

- EV-A71: 3.21 μM

- Selectivity Index : The compound exhibited a selective index of 11.59, indicating low cytotoxicity with effective antiviral action .

Plant Defense Responses

This compound has been shown to induce significant changes in plant defense responses:

- Metabolic Changes : Application of the compound resulted in alterations in over 200 metabolites linked to the mevalonic and linolenic pathways, crucial for plant defense .

- Disease Resistance : Treated plants showed reduced necrotic lesions when challenged with pathogens compared to untreated controls, demonstrating enhanced disease resistance .

Research Findings

Case Studies

-

Antiviral Efficacy Study :

- Conducted to evaluate the efficacy of this compound against enteroviruses.

- Results indicated a significant reduction in viral titers in treated cells compared to controls, supporting its potential as an antiviral agent.

-

Plant Pathogen Resistance Study :

- Investigated the effects of this compound on citrus plants infected with Alternaria alternata.

- Treated plants displayed significantly smaller lesions and fewer infected leaves, demonstrating enhanced resistance mechanisms activated by the compound.

特性

IUPAC Name |

(Z)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-28-2 | |

| Record name | 2-Hexenoic acid, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXENOIC ACID, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (Z)-2-Hexenoic acid in the structure of acantholactam?

A1: Acantholactam, a novel manzamine alkaloid, features a unique structural element: a γ-lactam ring N-substituted with a this compound moiety. [] This structural feature differentiates acantholactam from other known manzamine alkaloids and provides insights into potential biosynthetic pathways. The researchers propose that acantholactam is derived from manzamine A through oxidative cleavage of the eight-membered ring. [] The presence of this compound in acantholactam suggests a possible pathway involving enzymatic modifications of manzamine A.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。